4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-9-7-16(8-10-17)18(21)19-13-14-25(22,23)20-12-11-15-5-3-2-4-6-15/h2-10,20H,11-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAHFLKYNXLBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoyl chloride with 2-phenylethylamine to form 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfamoyl groups in the compound are susceptible to hydrolysis under specific conditions:
Oxidation Reactions
The sulfur atom in the sulfamoyl group undergoes oxidation, altering its electronic environment:
Substitution Reactions
The aromatic rings and sulfamoyl group participate in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
Nucleophilic Substitution
The methoxy group is generally inert, but strong nucleophiles (e.g., Grignard reagents) can displace it under high temperatures .
Coupling and Functionalization
The sulfamoyl ethyl chain and benzamide nitrogen enable further derivatization:
Analytical Characterization
Key techniques for monitoring reactions include:
-
NMR : Singlet signals for amide protons (δ 9–10 ppm) and sulfamoyl NH (δ 2.5 ppm) confirm structural integrity .
-
FTIR : Peaks at 1,650 cm⁻¹ (amide C=O) and 1,150 cm⁻¹ (S=O) validate functional groups .
Research Findings
Scientific Research Applications
Chemistry
4-Methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to form sulfonic acids or sulfoxides.
- Reduction : Employing lithium aluminum hydride to produce amines or alcohols.
- Substitution Reactions : Facilitating nucleophilic substitutions at the methoxy or sulfamoyl groups .
Biology
The compound is being investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various physiological processes, including inflammation and cancer progression. The sulfamoyl group enhances its interaction with enzyme active sites, making it a candidate for therapeutic applications .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against several diseases:
- Antiviral Activity : Similar compounds have demonstrated broad-spectrum antiviral effects against viruses like HIV and Hepatitis B by increasing intracellular levels of specific proteins that inhibit viral replication .
- Anti-inflammatory Properties : The compound's ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases .
- Cancer Therapy : Its mechanism of action may involve modulating signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment strategies .
Case Study 1: Antiviral Activity
A derivative of the benzamide class was synthesized and tested for anti-HBV activity. The study found that the compound significantly inhibited HBV replication in vitro and showed favorable pharmacokinetic profiles in animal models. This highlights the potential of benzamide derivatives as antiviral agents .
Case Study 2: Enzyme Inhibition
Research on similar sulfamoyl derivatives revealed their effectiveness in inhibiting specific enzymes linked to cancer progression. The compounds were evaluated for their IC50 values against various cancer cell lines, demonstrating promising results that warrant further investigation into their clinical applications .
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Table 1 summarizes key analogues from :
| Compound ID | Substituent (R) | Melting Point (°C) | Key Spectral Features (1H NMR) |
|---|---|---|---|
| 11 (Target) | 4-Methoxybenzamide | 176–177 | δ 10 ppm (amide NH), δ 2.5 ppm (SO2NH) |
| 12 | 4-Methylbenzamide | 181–182 | δ 10.1 ppm (amide NH), δ 2.6 ppm (SO2NH) |
| 13 | Benzamide | 110–111 | δ 9.9 ppm (amide NH), δ 2.4 ppm (SO2NH) |
| 14 | 4-Chlorobenzamide | 160–161 | δ 10.2 ppm (amide NH), δ 2.7 ppm (SO2NH) |
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group (Compound 11) reduces melting point compared to electron-withdrawing chloro (Compound 14) due to decreased polarity .
- Spectral Shifts : Amide NH signals (δ ~10 ppm) remain consistent, while sulfonamide NH (δ 2.4–2.7 ppm) shifts slightly with substituent electronegativity .
Glucokinase Activation
Sulfamoyl benzamides (e.g., Compounds 6, 7, 8, 10 in ) exhibit H-bond interactions with Arg63 in glucokinase (distance: 3.1–3.4 Å), critical for allosteric activation.
PD-L1 Inhibition
In , sulfamoyl benzamides with halogenated aryl groups (e.g., 5-chloro, 4-fluoro) show >50% PD-L1 inhibition. Compound 30 (57.15% inhibition) features a salicylamide scaffold, suggesting that electron-withdrawing substituents improve activity. The target compound’s methoxy group, being electron-donating, may reduce binding affinity compared to halogenated analogues .
Antioxidant Activity
Methoxy-substituted benzamides (e.g., H10 in ) exhibit 87.7% inhibition of lipid peroxidation, outperforming hydroxyl-substituted analogues (A8: 86.6%). The target compound’s sulfamoyl group may further enhance radical scavenging, though this requires experimental validation .
Biological Activity
4-Methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide is a compound that has garnered attention due to its unique structural features, particularly the presence of methoxy and sulfamoyl groups. These functional groups are believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C18H22N2O4S. The compound is characterized by a methoxy group (-OCH3) and a sulfamoyl group (-SO2NH2), which contribute to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 362.44 g/mol |
| IUPAC Name | 4-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and anticancer therapies.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Anticancer Potential
The compound's ability to inhibit specific enzymes may extend to cancer treatment. Benzamide derivatives have been investigated for their efficacy against various cancer types by targeting critical pathways involved in tumor growth and survival. For example, the inhibition of dihydrofolate reductase (DHFR) has been linked to the anticancer effects observed in other benzamide derivatives .
Case Studies and Research Findings
- Antiviral Screening : A study screened various benzamide derivatives for their antiviral effects against HBV, highlighting the role of structural modifications in enhancing activity. While specific data on this compound was not included, the findings suggest that similar compounds could exhibit significant antiviral properties through mechanisms involving A3G modulation .
- Enzyme Inhibition Studies : Research into related compounds has demonstrated that modifications in the sulfamoyl group can significantly affect enzyme binding affinity and inhibition kinetics. These studies provide a framework for predicting the biological activity of this compound based on its chemical structure.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide, and how can purity be ensured?
The compound is synthesized via coupling reactions using 4-methoxybenzoic acid and 2-amino-N-(2-phenylethyl)ethanesulfonamide.HCl in anhydrous acetonitrile (ACN) with 1,1'-carbonyldiimidazole (CDI) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base. Post-reaction, purification is achieved via silica gel column chromatography (eluent: ethyl acetate/hexane mixtures), followed by recrystallization to obtain a white solid . Purity is confirmed by melting point analysis , ¹H/¹³C NMR , FT-IR , and mass spectrometry (MS) .
Q. How is cytotoxicity evaluated for this compound, and what cell lines are typically used?
Cytotoxicity is assessed using the MTT assay in human cancer cell lines such as SH-SY5Y (neuroblastoma) , MDA-MB-231 (breast cancer) , and Panc1 (pancreatic cancer) . Cells are treated with varying concentrations (e.g., 10–100 µM) for 24–72 hours. Post-treatment, MTT solution is added, and formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm (reference: 630 nm) to calculate cell viability .
Q. What spectroscopic techniques validate the structural integrity of this benzamide derivative?
¹H/¹³C NMR confirms the presence of key functional groups (e.g., methoxy protons at δ ~3.8 ppm, sulfonamide NH at δ ~7.5 ppm). FT-IR identifies characteristic peaks (e.g., sulfonamide S=O at ~1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing methoxy with methyl, chloro, or fluoro groups) and evaluating their cytotoxicity. For example:
- 4-Methyl analogs (e.g., compound 12) show altered lipophilicity, impacting cellular uptake .
- 4-Chloro derivatives (e.g., compound 14) may enhance electrophilicity, influencing protein binding .
Biological assays (MTT, Western blot) and logP calculations (via HPLC) correlate structural changes with activity .
Q. How can contradictions in biological data (e.g., variable IC₅₀ values across studies) be resolved?
Discrepancies may arise from differences in cell line sensitivity , assay protocols , or compound purity . Mitigation strategies include:
Q. What advanced techniques elucidate the compound’s interaction with intracellular targets?
Western blotting identifies downstream protein modulation (e.g., apoptosis markers like caspase-3 or Bcl-2). Molecular docking predicts binding affinity to targets such as tubulin or kinases , guided by crystallographic data from structurally related compounds (e.g., 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide) . Surface plasmon resonance (SPR) quantifies binding kinetics in real time .
Q. How can the compound’s metabolic stability and pharmacokinetic profile be assessed preclinically?
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Salt formation : Use hydrochloride or sodium salts.
- Nanoparticle encapsulation : Employ PLGA nanoparticles to improve aqueous dispersion.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) .
Methodological Considerations for Experimental Design
Q. How to design a robust SAR study integrating computational and experimental data?
Virtual screening : Use AutoDock Vina or Schrödinger Suite to prioritize analogs with favorable docking scores.
Synthesis : Follow protocols in with modifications for substituent diversity.
Assays : Pair MTT cytotoxicity with flow cytometry (apoptosis/cycle analysis) and kinase inhibition assays .
Data integration : Apply multivariate regression to link structural descriptors (e.g., Hammett σ, π) with bioactivity .
Q. What analytical techniques resolve structural ambiguities in sulfonamide-containing derivatives?
- X-ray crystallography : Determines absolute configuration (e.g., compound 3 in ).
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, resolving overlapping signals.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with target proteins .
Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 403.48 g/mol | |
| Melting Point | 121–123°C | |
| logP (Predicted) | 2.8 (via HPLC) | |
| Solubility (PBS, pH 7.4) | 12 µM (enhanced via cyclodextrins) |
Q. Table 2. Cytotoxicity Data (Example)
| Cell Line | IC₅₀ (µM) | Assay Duration | Reference |
|---|---|---|---|
| SH-SY5Y | 28.4 | 48 h | |
| MDA-MB-231 | 45.7 | 72 h | |
| Panc1 | 67.2 | 72 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
